(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine
Overview
Description
“(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine” is a chemical compound with the molecular formula C11H14N2O2 . It is also known by its CAS number 1020979-58-1 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropylmethyl group, a 3-nitrophenyl group, and a methylamine group . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 206.24 . Other physical and chemical properties such as boiling point and storage conditions are not provided in the search results .Scientific Research Applications
CNPMA has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, which are molecules composed of amino acids. CNPMA has also been used in organic reactions, such as the synthesis of aryl-substituted cyclopropanes. Additionally, CNPMA has been used in drug delivery systems, such as liposomes, which are used to deliver drugs to specific parts of the body.
Mechanism of Action
The mechanism of action of CNPMA is not fully understood. However, it is believed that CNPMA acts as a proton donor in organic reactions, allowing for the formation of new compounds. Additionally, CNPMA is believed to interact with the active sites of enzymes, allowing for the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CNPMA are not fully understood. However, it is believed that CNPMA can interact with the active sites of enzymes, allowing for the formation of new compounds. Additionally, CNPMA is believed to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
CNPMA has several advantages and limitations for lab experiments. One advantage of CNPMA is its versatility, as it can be used in a variety of scientific research applications. Additionally, CNPMA is relatively easy to synthesize, allowing for large quantities to be produced. One limitation of CNPMA is its lack of solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several potential future directions for CNPMA. One potential direction is to explore its use in drug delivery systems, such as liposomes. Additionally, CNPMA could be used in the development of new peptides and organic compounds. Additionally, CNPMA could be used to study its biochemical and physiological effects, in order to better understand its mechanism of action. Finally, CNPMA could be used in the development of new synthetic methods, such as the synthesis of aryl-substituted cyclopropanes.
Properties
IUPAC Name |
1-cyclopropyl-N-[(3-nitrophenyl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-3-1-2-10(6-11)8-12-7-9-4-5-9/h1-3,6,9,12H,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPMSHXAMQLMBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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